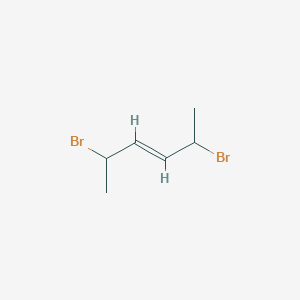
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reactions. For example, the use of tert-butyl groups can be employed to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic processes, where enzymes are used to catalyze the reactions under mild conditions. This approach can be advantageous due to its high selectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can yield a piperidine derivative .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
The uniqueness of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid lies in its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its positional isomers. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7+/m0/s1 |
Clave InChI |
INRYMZVFTGJQJH-NKWVEPMBSA-N |
SMILES isomérico |
C1=CC=NC(=C1)[C@H]([C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

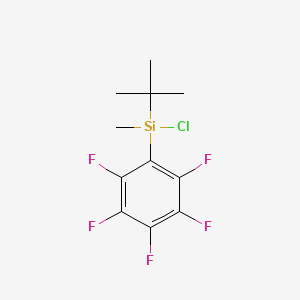
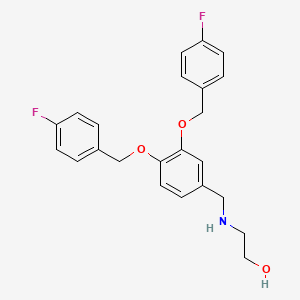
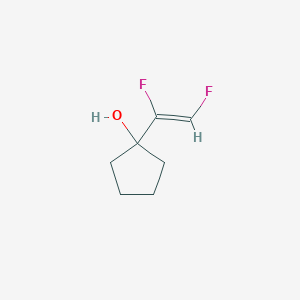


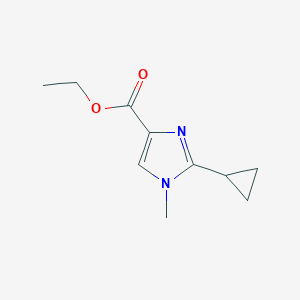
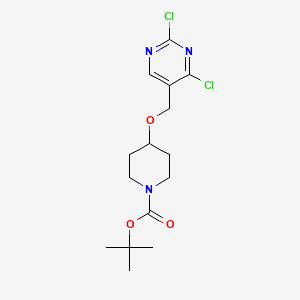
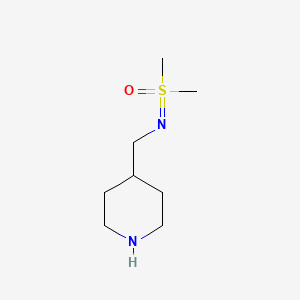
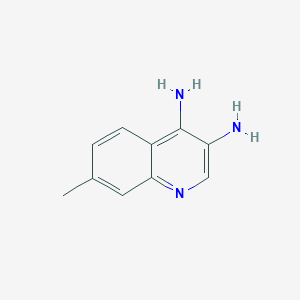
![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
